1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
Description
This urea derivative features a benzo[b]thiophen-3-yl group attached to a dimethylaminoethyl chain and a 2-(trifluoromethyl)phenyl substituent. Its structure combines electron-rich aromatic systems (benzo[b]thiophene) with a trifluoromethyl group, which enhances metabolic stability and lipophilicity. The dimethylaminoethyl moiety may improve solubility and modulate interactions with biological targets such as kinases or G protein-coupled receptors (GPCRs) .
Properties
IUPAC Name |
1-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-3-[2-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3N3OS/c1-26(2)17(14-12-28-18-10-6-3-7-13(14)18)11-24-19(27)25-16-9-5-4-8-15(16)20(21,22)23/h3-10,12,17H,11H2,1-2H3,(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPRIZWEDIUYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1C(F)(F)F)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of benzo[b]thiophene derivatives. One common approach is to react benzo[b]thiophene-3-yl with appropriate reagents to introduce the dimethylaminoethyl group. Subsequent reactions involve the introduction of the trifluoromethylphenyl group to form the final urea structure. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment. Continuous flow reactors and automated systems can be employed to optimize the synthesis process, ensuring consistent quality and efficiency. Purification techniques such as recrystallization or chromatography are used to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The reactions can yield a range of products, including oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its therapeutic properties, including potential use as a drug candidate.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Urea/Thiourea Derivatives
Key Observations :
Physicochemical Properties
Table 2: Physicochemical Comparison
Key Observations :
Key Observations :
- FAK activators like M64HCl highlight the role of urea derivatives in kinase signaling pathways, though structural differences (e.g., benzo[b]thiophene vs. pyridine) may redirect target specificity .
Biological Activity
1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea, with the CAS number 2034310-88-6, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by the following components:
- Benzo[b]thiophene moiety : This aromatic structure contributes to the compound's lipophilicity and potential interactions with biological targets.
- Dimethylaminoethyl side chain : This functional group may enhance solubility and bioavailability.
- Trifluoromethylphenyl urea : The presence of the trifluoromethyl group is known to influence biological activity through electronic effects.
Molecular Formula : C20H23N3OS
Molecular Weight : 353.5 g/mol
Biological Activity Overview
Research indicates that compounds similar to 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea exhibit a broad spectrum of biological activities, including:
- Antimicrobial : Some derivatives have shown significant antibacterial and antifungal properties.
- Anticancer : Preliminary studies suggest potential antiproliferative effects against various cancer cell lines.
- Anti-inflammatory : Certain compounds in this class have demonstrated immunosuppressive effects.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : Compounds with similar structures often act as inhibitors of key enzymes involved in metabolic pathways.
- Receptor Modulation : The interaction with specific receptors may lead to altered signaling pathways, influencing cell proliferation and apoptosis.
- Reactive Oxygen Species (ROS) Scavenging : Some derivatives demonstrate antioxidant properties, which can protect cells from oxidative stress.
Anticancer Activity
A study evaluated the antiproliferative effects of various benzothiophene derivatives on human cancer cell lines such as MDA-MB-231 (breast cancer) and NUGC-3 (gastric cancer). The results indicated that compounds with structural similarities to 1-(2-(Benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-3-(2-(trifluoromethyl)phenyl)urea exhibited moderate to high inhibitory activities, suggesting potential for further development as anticancer agents .
Antimicrobial Effects
Research on thioether and urea derivatives has shown promising antibacterial activity against a range of pathogens. For instance, minimal inhibitory concentrations (MICs) were reported at levels as low as 50 μg/mL for certain derivatives, indicating strong antimicrobial potential .
Structure-Activity Relationship (SAR)
The SAR studies highlighted that modifications in the aromatic substituents significantly affect biological activity. For example, the introduction of electron-withdrawing groups like trifluoromethyl enhances potency against specific targets .
Data Table: Summary of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
